molecular formula C22H26N2O6S B4176732 METHYL 4-[1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-AMIDO]BENZOATE

METHYL 4-[1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-AMIDO]BENZOATE

Cat. No.: B4176732
M. Wt: 446.5 g/mol
InChI Key: NIJNFADUQAGAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[({1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate is a compound known for its potent and selective inhibition of Wnt/β-catenin signaling. This compound binds to β-catenin, promoting its degradation and specifically downregulating Wnt/β-catenin target genes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-AMIDO]BENZOATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative .

Scientific Research Applications

Methyl 4-[({1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by directly targeting β-catenin. It binds to the C-terminal two-thirds of the Armadillo repeat region of β-catenin, inducing its ubiquitination and subsequent proteasomal degradation. This leads to the downregulation of Wnt/β-catenin target genes and inhibition of Wnt-dependent cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[({1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate is unique due to its specific binding to β-catenin and its potent inhibition of Wnt/β-catenin signaling. This makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

methyl 4-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-15-13-19(10-11-20(15)29-2)31(27,28)24-12-4-5-17(14-24)21(25)23-18-8-6-16(7-9-18)22(26)30-3/h6-11,13,17H,4-5,12,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJNFADUQAGAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-[1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-AMIDO]BENZOATE
Reactant of Route 2
METHYL 4-[1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-AMIDO]BENZOATE
Reactant of Route 3
METHYL 4-[1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-AMIDO]BENZOATE
Reactant of Route 4
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METHYL 4-[1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-AMIDO]BENZOATE
Reactant of Route 5
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METHYL 4-[1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-AMIDO]BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-[1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-AMIDO]BENZOATE

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